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Compound of Interest

Compound Name: GSK-114

Cat. No.: B15612316 Get Quote

A deep dive into the cross-reactivity profile of the TNNI3K inhibitor, GSK-114, reveals a high

degree of selectivity, a critical attribute for a precision research tool and potential therapeutic.

This guide provides a comparative analysis of GSK-114 against a panel of kinases and

contrasts its performance with established broad-spectrum kinase inhibitors, offering

researchers valuable insights for target validation and drug development.

GSK-114 is a potent inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K),

with a reported IC50 of 25 nM.[1] Beyond its intended target, understanding its interactions with

the broader human kinome is paramount to accurately interpret experimental results and

anticipate potential off-target effects. This report summarizes the cross-reactivity profile of

GSK-114 and compares it with the promiscuous inhibitors Staurosporine, Dasatinib, and

Sunitinib.

Kinase Inhibition Profile: GSK-114 in Comparison
The selectivity of GSK-114 becomes evident when compared to broad-spectrum inhibitors.

While GSK-114 maintains a narrow inhibition profile, Staurosporine, Dasatinib, and Sunitinib

demonstrate potent inhibition across a wide range of kinase families.
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Inhibitor Primary Target(s)
IC50 (nM) vs.
Primary Target(s)

Key Off-Targets
(IC50 in nM)

GSK-114 TNNI3K 25

B-Raf (1000), ACK1

(>1000), GAK

(>1000), MEK5

(>1000), PDGFRB

(>1000), STK36

(>1000), ZAK (>1000)

Staurosporine Broad Spectrum
PKC (0.7), PKA (7),

PKG (8.5)

c-Fgr (2), Syk (16),

CAMKII (20), MLCK

(21), and many others

in the low nM range.

[2][3]

Dasatinib BCR-ABL, SRC family
BCR-ABL (<1), SRC

(0.5)

c-KIT (1.1), PDGFRβ

(1.1), EphA2 (1.7),

and a wide range of

other kinases.[4]

Sunitinib VEGFRs, PDGFRs
PDGFRβ (2),

VEGFR2 (80)

c-Kit (potent

inhibition), FLT3 (30-

250), and numerous

other kinases.[5][6]

Note: The data for GSK-114's off-targets are based on screening at a 1 µM concentration, with
IC50 values reported to be greater than 1,000 nM for the majority of kinases tested (291 out of
294)[1]. This indicates a very high degree of selectivity.

Experimental Protocols
To ensure a comprehensive understanding of the presented data, detailed methodologies for

kinase cross-reactivity profiling are provided below.

In Vitro Kinase Selectivity Profiling (Representative
Protocol)
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This protocol outlines a common method for assessing the selectivity of a test compound

against a large panel of kinases, such as the KINOMEscan™ platform.

Principle:

This assay is based on a competitive binding format. A kinase of interest is tagged and

incubated with the test compound and an immobilized, active-site directed ligand. The amount

of kinase that binds to the immobilized ligand is quantified, typically via quantitative PCR

(qPCR) of the tag. A reduction in the amount of bound kinase in the presence of the test

compound indicates that the compound is competing for the active site.

Materials:

Recombinant human kinases

Immobilized active-site directed ligands on a solid support (e.g., beads)

Test compound (e.g., GSK-114) and control inhibitors (e.g., Staurosporine)

Assay buffer

Wash buffer

Elution buffer

qPCR reagents

Procedure:

Compound Preparation: A stock solution of the test compound is prepared, typically in 100%

DMSO. A serial dilution series is then created to determine the IC50 or Kd value.

Assay Plate Preparation: The kinase panel is arrayed in a multi-well plate format.

Binding Reaction: The test compound dilutions are added to the wells containing the specific

kinase, followed by the addition of the immobilized ligand.

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
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Washing: The solid support is washed to remove unbound kinase and test compound.

Elution: The bound kinase is eluted from the solid support.

Quantification: The amount of eluted kinase is quantified using qPCR.

Data Analysis: The percentage of kinase activity remaining at each compound concentration

is calculated relative to a DMSO control. The IC50 or Kd values are then determined by

fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling
Context
To further clarify the processes and biological context, the following diagrams are provided.

Preparation

Assay Analysis

Compound Dilution Series

Competitive Binding
(Kinase, Compound, Ligand)

Kinase Panel Array

Wash Unbound Components Elute Bound Kinase Quantify Kinase (qPCR) IC50 / Kd Determination

Click to download full resolution via product page

Experimental workflow for kinase cross-reactivity profiling.
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Signaling context of GSK-114, highlighting its primary target and potential off-targets.

In conclusion, the available data strongly supports GSK-114 as a highly selective inhibitor of

TNNI3K. Its minimal cross-reactivity against a broad panel of kinases makes it a valuable tool

for dissecting the specific roles of TNNI3K in cardiac biology and disease, with a lower risk of

confounding off-target effects compared to broad-spectrum inhibitors. This high degree of

selectivity is a desirable characteristic for any compound being considered for further

therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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